molecular formula C18H20N2O6 B3927296 3,5-diethoxy-N-(2-methoxy-4-nitrophenyl)benzamide

3,5-diethoxy-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No. B3927296
M. Wt: 360.4 g/mol
InChI Key: DCBUDYOXIWBYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-diethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "25I-NBOMe," and it belongs to the family of phenethylamines. The chemical structure of this compound has a benzene ring attached to a phenethylamine backbone, with two ethoxy groups and a methoxy-nitro group attached to the benzene ring.

Mechanism of Action

The mechanism of action of 3,5-diethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This receptor is involved in the regulation of various physiological processes, including mood, cognition, and perception. The activation of this receptor by this compound is thought to be responsible for its psychoactive effects.
Biochemical and Physiological Effects
This compound has been shown to have potent psychoactive effects, including hallucinations, altered perception, and changes in mood. These effects are thought to be due to the compound's ability to activate the 5-HT2A receptor in the brain. Additionally, this compound has been shown to have some analgesic properties, which could be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3,5-diethoxy-N-(2-methoxy-4-nitrophenyl)benzamide in laboratory experiments is its potent psychoactive effects. This makes it an ideal compound for the study of various neurological disorders, including depression, anxiety, and schizophrenia. However, one of the limitations of using this compound is its potential for abuse. Due to its psychoactive effects, it could be attractive to individuals seeking recreational drugs.

Future Directions

There are several potential future directions for the study of 3,5-diethoxy-N-(2-methoxy-4-nitrophenyl)benzamide. One area of interest is its potential use as a treatment for various neurological disorders. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields, such as pharmacology and medicinal chemistry.
Conclusion
In conclusion, this compound is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been the subject of extensive scientific research and has been shown to have potent psychoactive effects. While there are some limitations to its use in laboratory experiments, the potential benefits of studying this compound make it an exciting area of research for the future.

Scientific Research Applications

3,5-diethoxy-N-(2-methoxy-4-nitrophenyl)benzamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of interest is its potential use as a research chemical in the study of the central nervous system. This compound has been shown to have potent psychoactive effects, which could be useful in the study of various neurological disorders.

properties

IUPAC Name

3,5-diethoxy-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-4-25-14-8-12(9-15(11-14)26-5-2)18(21)19-16-7-6-13(20(22)23)10-17(16)24-3/h6-11H,4-5H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBUDYOXIWBYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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